[(1S,2S)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium [(1S,2S)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium
Brand Name: Vulcanchem
CAS No.: 2964-48-9
VCID: VC0118546
InChI: InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m0/s1
SMILES: C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-]
Molecular Formula: C9H13N2O4+
Molecular Weight: 212.2 g/mol

[(1S,2S)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium

CAS No.: 2964-48-9

Reference Standards

VCID: VC0118546

Molecular Formula: C9H13N2O4+

Molecular Weight: 212.2 g/mol

[(1S,2S)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium - 2964-48-9

CAS No. 2964-48-9
Product Name [(1S,2S)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium
Molecular Formula C9H13N2O4+
Molecular Weight 212.2 g/mol
IUPAC Name (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
Standard InChI InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m0/s1
Standard InChIKey OCYJXSUPZMNXEN-IUCAKERBSA-N
Isomeric SMILES C1=CC(=CC=C1[C@@H]([C@H](CO)[NH3+])O)[N+](=O)[O-]
SMILES C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C(C(CO)[NH3+])O)[N+](=O)[O-]
Synonyms (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol; (2S,3S)-2-Amino-3-(4-nitrophenyl)_x000B_propane-1,3-diol; Dextramine; L-(+)-threo-1-(p-Nitrophenyl)-2-amino-1,3-propanediol; L-(p-Nitrophenyl)-2-amino-1,3-propanediol; L-1-(p-Nitrophenyl)-2-aminopropane-_x000B_1
PubChem Compound 224171
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator